2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
Description
2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted at position 5 with a 4-chlorophenyl group and at position 3 with a thioacetamide moiety. The 4-chlorophenyl substituent contributes to lipophilicity, which may improve membrane permeability, while the thioacetamide group offers hydrogen-bonding capabilities critical for target interactions .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS2/c13-8-3-1-7(2-4-8)9-5-19-11-15-16-12(17(9)11)20-6-10(14)18/h1-5H,6H2,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJJALCDZOJQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of o-bromo-arylisothiocyanates with aroylhydrazides, leading to the formation of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles . The reaction conditions often include the use of catalysts such as CuCl2·2H2O and 1,10-phenanthroline in water as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Oxidation Reactions
The thioether moiety undergoes oxidation under controlled conditions. For example:
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> in acetic acid | Sulfoxide derivative | 75–80 | |
| KMnO<sub>4</sub> in acetone | Sulfone derivative | 60–65 |
Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The reaction is pH-sensitive, with acidic conditions favoring sulfone formation.
Nucleophilic Substitution
The chlorine atom on the 4-chlorophenyl group and the acetamide’s carbonyl oxygen are reactive sites:
Aromatic Chlorine Substitution
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| NH<sub>3</sub> (g) | Ethanol, 70°C, 6 hr | 4-Aminophenyl analog | |
| NaSH | DMF, 100°C, 4 hr | 4-Mercaptophenyl derivative |
The reaction follows an S<sub>N</sub>Ar mechanism, where electron-withdrawing groups (e.g., triazole) activate the aromatic ring for nucleophilic attack.
Acetamide Functionalization
The carbonyl group participates in condensation reactions:
-
Hydrazide formation : Reacts with hydrazine hydrate in ethanol to yield hydrazide derivatives (80–85% yield) .
-
Schiff base synthesis : Condenses with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form imine linkages .
Cyclization Reactions
The compound’s nitrogen atoms facilitate cyclization:
| Reagent/Conditions | Product | Application | Reference |
|---|---|---|---|
| NaH in DMF, 120°C, 8 hr | Tricyclic thiazolo-triazole | Anticancer lead compound | |
| POCl<sub>3</sub>, reflux | Fused pyridine-triazole system | Enzyme inhibition studies |
Cyclization often proceeds via intramolecular nucleophilic attack, forming five- or six-membered rings . For example, treatment with NaH in DMF induces deprotonation at the triazole nitrogen, followed by ring closure .
Acid-Base Reactivity
The triazole and thiazole nitrogens exhibit pH-dependent behavior:
| Site | pK<sub>a</sub> | Protonation State (pH 7.4) | Reference |
|---|---|---|---|
| Triazole N-2 | 2.8 | Deprotonated | |
| Thiazole N | 5.1 | Partially protonated |
Protonation enhances solubility in acidic media, while deprotonation under basic conditions increases nucleophilicity at adjacent carbons.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Benzene) | Key Influencing Factor |
|---|---|---|
| Chlorine substitution | 12× faster | Electron-withdrawing triazole |
| Thioether oxidation | 8× faster | Proximity to aromatic system |
| Cyclization | 20× faster | Intramolecular H-bonding |
Mechanistic Insights
-
Oxidation : The thioether’s lone pairs on sulfur coordinate with oxidizing agents, forming a sulfonium ion intermediate before oxygen insertion.
-
Substitution : Resonance stabilization of the Meisenheimer intermediate accelerates S<sub>N</sub>Ar reactions at the 4-chlorophenyl group.
-
Cyclization : Base-mediated deprotonation generates a nucleophilic nitrogen, which attacks electrophilic carbons within the molecule .
This reactivity profile underscores the compound’s utility in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial drug discovery .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Mechanism of Action : The incorporation of thiazole and triazole rings has been associated with significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : In a study by Evren et al. (2019), various thiazole derivatives were synthesized and tested against human lung adenocarcinoma cells (A549). The results indicated that compounds with similar structural features exhibited strong selectivity and cytotoxicity against cancer cell lines with IC50 values significantly lower than standard treatments like cisplatin .
Antimicrobial Properties
The compound also demonstrates notable antimicrobial effects:
- Research Findings : A study published in the Journal of Medicinal Chemistry discusses the synthesis of triazole derivatives that showed promising antibacterial and antifungal activities. The thiazole moiety enhances the interaction with microbial targets, leading to increased efficacy against resistant strains .
- Case Study : In vitro tests revealed that derivatives of this compound inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide:
| Structural Feature | Activity Type | Observations |
|---|---|---|
| Thiazole Ring | Anticancer | Enhances apoptosis in cancer cell lines |
| Triazole Substitution | Antimicrobial | Improves binding affinity to microbial targets |
| Chlorophenyl Group | Selectivity | Increases potency against specific cancer types |
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biological targets, which can inhibit enzyme activity or disrupt cellular processes. This interaction can lead to cytotoxic effects in cancer cells or antimicrobial effects against bacteria and fungi.
Comparison with Similar Compounds
(a) 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide (Compound 1)
(b) N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (Compound 33)
- Substituents: 4-Trifluoromethylphenyl (position 5); morpholinophenyl-acetamide (position 3).
- Properties: Yield: 76%; m.p. 250–253°C.
- Comparison : The 4-chlorophenyl group in the target compound is less electron-withdrawing than CF₃, which may reduce binding affinity but improve metabolic stability.
(c) Ethyl 2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Substituents : Phenyl (position 5); ester-linked benzothiophene (position 3).
- Properties: Complex ester substituent reduces solubility compared to acetamide derivatives. No bioactivity data reported .
- Comparison : The acetamide group in the target compound likely enhances solubility and target specificity compared to bulky ester moieties.
Triazinoquinazoline Derivatives
(a) 2-[(2-Oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
- Core: Triazinoquinazoline.
- Substituents : Phenyl (position 3); thiadiazole-acetamide (position 6).
- Properties : Yield: 89.4% (method A); m.p. 295–297°C. Higher melting point suggests stronger crystalline packing vs. thiazolotriazoles .
- Comparison: The triazinoquinazoline core is bulkier, possibly limiting membrane permeability compared to the target compound’s compact thiazolotriazole system.
(b) 2-{[3-(4-Methoxyphenyl)-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl]thio}-N-(1,3,4-thiadiazol-2-yl)acetamide
- Substituents : 4-Methoxyphenyl (position 3); thiadiazole-acetamide (position 6).
- Properties: Yield: 78.5% (method A); m.p. 304–306°C.
- Comparison : The 4-chlorophenyl group in the target compound is more hydrophobic than methoxyphenyl, favoring interactions with hydrophobic enzyme pockets.
Triazinoindole and Other Triazole Derivatives
(a) N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide
- Core: Triazinoindole.
- Substituents : Methyl (position 5); 4-chlorophenyl-acetamide (position 3).
- Comparison: The triazinoindole core may confer distinct activity profiles compared to the target’s thiazolotriazole, which is smaller and more rigid.
(b) Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates
- Core : 1,2,4-Triazole.
- Substituents : Phenethyl (position 5); alkylimidate (position 3).
- Imidate esters may hydrolyze in vivo, reducing stability compared to acetamides .
- Comparison : The target compound’s thioacetamide group offers superior hydrolytic stability and hydrogen-bonding capacity.
Biological Activity
The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide has gained attention in medicinal chemistry due to its complex heterocyclic structure and potential biological activities. This compound features a thiazole ring fused with a triazole ring and a chlorophenyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The IUPAC name for this compound is 2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide . The synthesis typically involves several steps:
- Formation of Thiosemicarbazide : Reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate.
- Cyclization : The intermediate is cyclized with α-bromoacetophenone under basic conditions.
- Final Substitution : Nucleophilic substitution of the thiazole ring with p-tolyl acetamide.
This multi-step synthesis allows for the introduction of various substituents that can modulate the biological activity of the final product.
Anticancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies using the MTT assay have shown that derivatives of thiazole-based compounds possess IC50 values in the range of 2.32 µg/mL to 10.10 µg/mL against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The structure-activity relationship (SAR) indicated that modifications in substituents significantly affect potency .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 5-FU | MCF-7 | Control |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism of Action : It has been shown to inhibit the growth of Gram-negative bacteria such as E. coli, functioning as a prodrug activated by cysteine synthase A (CysK). This inhibition is crucial in combating multi-drug resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, thiazole-based compounds have been explored for their anti-inflammatory effects:
- Research Findings : Studies indicate that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although specific data on this compound is still limited.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Thiadiazole Derivatives : A study evaluated various thiadiazole derivatives against cancer cell lines and reported significant activity improvements when incorporating specific functional groups like methyl or ethoxy substituents on the phenyl ring .
- Clinical Trials : Thiazole-containing compounds are under investigation in clinical trials for their potential as novel anticancer agents due to their selective toxicity towards tumor cells compared to normal cells.
Q & A
Q. What are the established synthetic routes for 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide, and what analytical techniques confirm its structural integrity?
Answer: The synthesis typically involves multi-step reactions starting with substituted 1,2,4-triazole precursors. For example, 1,2,4-triazole derivatives are functionalized via nucleophilic substitution or condensation reactions with thiol-containing acetamide moieties . Key steps include:
- Sulfuration : Introducing the thioether group using thiourea or similar sulfur donors.
- Cyclization : Forming the thiazolo-triazole core under controlled temperature and pH.
Structural confirmation relies on:
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹), while ¹H NMR confirms proton environments (e.g., aromatic protons from the 4-chlorophenyl group at δ 7.2–7.8 ppm) .
- Chromatography : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents verifies purity and individuality .
Q. How is the purity of this compound assessed during synthesis, and what methods mitigate degradation?
Answer:
-
Purity Assessment :
- Mass Balance Analysis : Post-synthesis, mass balance calculations (e.g., comparing theoretical vs. experimental yields) ensure minimal degradation. For example, studies report >98% mass balance when using HPLC with UV detection at 254 nm .
- Stability Testing : Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C for 48 hours) identify labile functional groups .
-
Mitigation Strategies :
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
Answer: Computational approaches like quantum chemical reaction path searches (e.g., using density functional theory, DFT) predict transition states and energetics for key steps like cyclization or sulfuration. For instance:
- Reaction Pathway Screening : Tools like GRRM or Gaussian identify low-energy pathways, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction yields (e.g., selecting DCM over THF for higher polarity) .
These methods reduce development time by >30% and improve yield reproducibility .
Q. How can researchers resolve contradictions in degradation data, such as unexpected byproduct formation?
Answer:
-
Hypothesis-Driven Analysis :
-
Statistical Validation :
Q. What strategies are employed to modify the compound’s structure for enhanced pharmacological activity while minimizing toxicity?
Answer:
-
Bioisosteric Replacement :
-
Salt Formation : Carboxylic acid derivatives (e.g., sodium salts) enhance water solubility and reduce acute toxicity (LD₅₀ >500 mg/kg in murine models) .
-
Toxicity Prediction :
Q. How should researchers design experiments to assess the compound’s antimicrobial activity, given limited prior data?
Answer:
-
Screening Framework :
-
Dose-Response Validation :
Q. What advanced techniques characterize the compound’s solid-state properties for formulation development?
Answer:
-
Polymorph Screening :
-
Solubility Enhancement :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
